Cas no 2137749-75-6 (Ethanone, 1-[4-(2-oxiranylmethyl)phenyl]-)
Ethanone, 1-[4-(2-oxiranylmethyl)phenyl]- Chemical and Physical Properties
Names and Identifiers
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- Ethanone, 1-[4-(2-oxiranylmethyl)phenyl]-
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- Inchi: 1S/C11H12O2/c1-8(12)10-4-2-9(3-5-10)6-11-7-13-11/h2-5,11H,6-7H2,1H3
- InChI Key: GMAZTPURPBKRPK-UHFFFAOYSA-N
- SMILES: C(=O)(C1=CC=C(CC2CO2)C=C1)C
Ethanone, 1-[4-(2-oxiranylmethyl)phenyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-698559-0.05g |
1-{4-[(oxiran-2-yl)methyl]phenyl}ethan-1-one |
2137749-75-6 | 0.05g |
$827.0 | 2023-03-10 | ||
| Enamine | EN300-698559-0.1g |
1-{4-[(oxiran-2-yl)methyl]phenyl}ethan-1-one |
2137749-75-6 | 0.1g |
$867.0 | 2023-03-10 | ||
| Enamine | EN300-698559-0.25g |
1-{4-[(oxiran-2-yl)methyl]phenyl}ethan-1-one |
2137749-75-6 | 0.25g |
$906.0 | 2023-03-10 | ||
| Enamine | EN300-698559-0.5g |
1-{4-[(oxiran-2-yl)methyl]phenyl}ethan-1-one |
2137749-75-6 | 0.5g |
$946.0 | 2023-03-10 | ||
| Enamine | EN300-698559-1.0g |
1-{4-[(oxiran-2-yl)methyl]phenyl}ethan-1-one |
2137749-75-6 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-698559-2.5g |
1-{4-[(oxiran-2-yl)methyl]phenyl}ethan-1-one |
2137749-75-6 | 2.5g |
$1931.0 | 2023-03-10 | ||
| Enamine | EN300-698559-5.0g |
1-{4-[(oxiran-2-yl)methyl]phenyl}ethan-1-one |
2137749-75-6 | 5.0g |
$2858.0 | 2023-03-10 | ||
| Enamine | EN300-698559-10.0g |
1-{4-[(oxiran-2-yl)methyl]phenyl}ethan-1-one |
2137749-75-6 | 10.0g |
$4236.0 | 2023-03-10 |
Ethanone, 1-[4-(2-oxiranylmethyl)phenyl]- Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on Ethanone, 1-[4-(2-oxiranylmethyl)phenyl]-
Ethanone, 1-[4-(2-oxiranylmethyl)phenyl]- (CAS No. 2137749-75-6): A Comprehensive Overview in Modern Chemical Research
Ethanone, 1-[4-(2-oxiranylmethyl)phenyl]-, identified by the chemical compound code CAS No. 2137749-75-6, represents a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, featuring a unique structural configuration, has garnered attention due to its potential applications in various scientific domains. The molecular structure of Ethanone, 1-[4-(2-oxiranylmethyl)phenyl]- incorporates an ethanone moiety linked to a phenyl ring substituted with a 2-oxiranylmethyl group, which contributes to its distinctive chemical properties and reactivity.
The ethanone component of this compound plays a crucial role in its reactivity, often serving as a key intermediate in synthetic pathways. The presence of the phenyl ring enhances the electronic properties of the molecule, making it a versatile candidate for further functionalization. The 2-oxiranylmethyl group, commonly known as an epoxide moiety, introduces a site for nucleophilic substitution reactions, enabling the compound to participate in a wide array of synthetic transformations.
In recent years, Ethanone, 1-[4-(2-oxiranylmethyl)phenyl]- has been explored for its potential applications in pharmaceutical development. Its unique structural features make it a promising candidate for designing novel bioactive molecules. Researchers have been particularly interested in its ability to act as a precursor for the synthesis of complex organic molecules, including those with potential therapeutic effects. The compound's ability to undergo selective reactions at multiple sites allows for the creation of diverse molecular architectures.
One of the most intriguing aspects of Ethanone, 1-[4-(2-oxiranylmethyl)phenyl]- is its role in the development of novel drug candidates. The epoxide group provides a reactive site that can be selectively modified to introduce various functional groups, thereby tailoring the molecule's biological activity. This flexibility has led to its investigation in the synthesis of molecules targeting specific biological pathways. For instance, researchers have explored its potential use in developing inhibitors for enzymes involved in inflammatory responses and cancer progression.
The compound's reactivity also makes it valuable in materials science applications. The ethanone and phenyl groups contribute to its solubility and compatibility with various matrices, making it suitable for use in polymer synthesis and coatings. Additionally, the presence of the epoxide group allows for cross-linking reactions, which can enhance the mechanical properties of materials derived from this compound.
Recent advancements in synthetic methodologies have further expanded the utility of Ethanone, 1-[4-(2-oxiranylmethyl)phenyl]-. New catalytic systems have been developed that facilitate more efficient and selective transformations of this compound into valuable intermediates. These advancements have not only improved the yield and purity of synthetic products but also opened up new possibilities for their application in drug discovery and material science.
The pharmacological potential of Ethanone, 1-[4-(2-oxiranylmethyl)phenyl]- has been investigated through both computational and experimental studies. Computational methods have been employed to predict the binding affinity of this compound to various biological targets, providing insights into its potential therapeutic effects. Experimental studies have confirmed these predictions by demonstrating its ability to modulate biological pathways relevant to diseases such as cancer and inflammation.
In conclusion, Ethanone, 1-[4-(2-oxiranylmethyl)phenyl]- (CAS No. 2137749-75-6) represents a multifaceted compound with significant potential in both pharmaceutical and materials science research. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and biologists alike. As research continues to uncover new applications for this compound, its importance in modern chemical research is likely to grow even further.
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